molecular formula C13H11N5 B2607469 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 163071-42-9

1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2607469
CAS No.: 163071-42-9
M. Wt: 237.266
InChI Key: FXFWGQJUSVWMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a phenyl and pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, and the yields are high, making this method efficient for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and pyridinyl groups, which enhance its biological activity and binding affinity for various molecular targets. This dual substitution pattern allows for greater versatility in its applications and potential therapeutic uses.

Properties

IUPAC Name

3-phenyl-5-pyridin-2-yltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-12(11-8-4-5-9-15-11)16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFWGQJUSVWMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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